Methyl 2,3,4-trichlorobenzoate Methyl 2,3,4-trichlorobenzoate
Brand Name: Vulcanchem
CAS No.: 89978-33-6
VCID: VC8007487
InChI: InChI=1S/C8H5Cl3O2/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3H,1H3
SMILES: COC(=O)C1=C(C(=C(C=C1)Cl)Cl)Cl
Molecular Formula: C8H5Cl3O2
Molecular Weight: 239.5 g/mol

Methyl 2,3,4-trichlorobenzoate

CAS No.: 89978-33-6

Cat. No.: VC8007487

Molecular Formula: C8H5Cl3O2

Molecular Weight: 239.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,3,4-trichlorobenzoate - 89978-33-6

Specification

CAS No. 89978-33-6
Molecular Formula C8H5Cl3O2
Molecular Weight 239.5 g/mol
IUPAC Name methyl 2,3,4-trichlorobenzoate
Standard InChI InChI=1S/C8H5Cl3O2/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3H,1H3
Standard InChI Key HROGZMXHUGOFGI-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C(=C(C=C1)Cl)Cl)Cl
Canonical SMILES COC(=O)C1=C(C(=C(C=C1)Cl)Cl)Cl

Introduction

Synthesis and Reaction Pathways

While no explicit synthesis protocols for methyl 2,3,4-trichlorobenzoate are documented, its preparation likely follows established esterification and chlorination methodologies:

Chlorination of Benzoic Acid Derivatives

  • Direct Chlorination:

    • Benzoic acid or methyl benzoate may undergo electrophilic chlorination using Cl2_2/FeCl3_3 or SO2_2Cl2_2.

    • Regioselectivity depends on directing effects of existing substituents. For example, meta-directing groups (e.g., -COOCH3_3) may favor chlorination at positions 3 and 5, complicating the 2,3,4-trichloro product .

  • Multi-Step Synthesis:

    • Step 1: Nitration of methyl benzoate to introduce nitro groups, followed by reduction to amine intermediates for directed chlorination.

    • Step 2: Sandmeyer reaction or diazotization-chlorination to replace amino groups with chlorine atoms.

Esterification of 2,3,4-Trichlorobenzoic Acid

  • Acid-catalyzed (H2_2SO4_4, HCl) reaction with methanol yields the ester.

  • Typical conditions: Reflux at 60–80°C for 6–12 hours .

Physicochemical Properties (Inferred from Analogues)

Data for methyl 2,3,4-trichlorobenzoate are unavailable; the following table extrapolates properties from similar compounds:

PropertyMethyl 2,3,4-Trichlorobenzoate (Inferred)1,2,4-Trichlorobenzene Methyl 2,4-Dichlorobenzoate (Analogue)
Molecular Weight (g/mol)239.48181.45205.03
Melting Point (°C)45–55 (estimated)1689–92
Boiling Point (°C)280–300 (estimated)214285–287
Density (g/mL)1.45–1.551.4541.42
Water SolubilityInsolubleInsolubleSlightly soluble
Log P (Octanol-Water)~3.5–4.04.283.2

Notes:

  • Higher chlorine content increases molecular weight and density but reduces water solubility.

  • The ester group slightly improves solubility in polar organic solvents compared to parent acids .

Applications and Industrial Relevance

Intermediate in Organic Synthesis

  • Agrochemicals: Chlorinated benzoates are precursors to herbicides and fungicides. For example, derivatives of 2,3,6-trichlorobenzoic acid are used in herbicide synthesis .

  • Pharmaceuticals: Esters serve as protective groups for carboxylic acids during multi-step syntheses.

Specialty Materials

  • Polymer Additives: Chlorinated aromatic esters act as plasticizers or flame retardants in polyvinyl chloride (PVC) .

  • Dielectric Fluids: Analogous to 1,2,4-trichlorobenzene, methyl trichlorobenzoate may serve in high-temperature dielectric applications .

Toxicological and Environmental Considerations

Human Health Risks

  • Acute Toxicity: Chlorinated aromatics are associated with hepatotoxicity and nephrotoxicity. The oral LD50_{50} for 1,2,4-trichlorobenzene in rats is 550 mg/kg .

  • Exposure Limits: No specific data exist, but analogous compounds have ACGIH TLV ceilings of 5 ppm .

Analytical Characterization

Spectroscopic Data (Predicted)

  • 1^1H NMR (CDCl3_3):

    • δ 3.95 (s, 3H, -OCH3_3),

    • δ 7.50–7.80 (m, 2H, aromatic protons).

  • IR (cm1^{-1}):

    • 1720 (C=O stretch),

    • 750–800 (C-Cl stretch).

Chromatographic Methods

  • GC-MS: Retention indices and fragmentation patterns would aid identification.

  • HPLC: Reverse-phase C18 columns with UV detection at 254 nm.

Research Gaps and Future Directions

  • Synthetic Optimization: Develop regioselective chlorination methods to access 2,3,4-substitution patterns.

  • Toxicokinetic Studies: Evaluate absorption, distribution, and metabolism in model organisms.

  • Environmental Monitoring: Assess persistence and degradation pathways in soil and water.

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